4,4-Difluoro-2-methylpyrrolidine hydrochloride
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Overview
Description
4,4-Difluoro-2-methylpyrrolidine hydrochloride is a chemical compound with the molecular formula C5H10ClF2N and a molecular weight of 157.59 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of two fluorine atoms and a methyl group at the 4-position of the pyrrolidine ring. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Scientific Research Applications
4,4-Difluoro-2-methylpyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H317, H319, and H335 . Precautionary statements include P261, P264, P271, P272, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Preparation Methods
The synthesis of 4,4-Difluoro-2-methylpyrrolidine hydrochloride typically involves the fluorination of 2-methylpyrrolidine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the 4-position of the pyrrolidine ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4,4-Difluoro-2-methylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include alkyl halides and organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines. Reagents such as hydrogen peroxide or sodium borohydride are commonly used in these reactions.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated pyrrolidine derivatives .
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The compound can inhibit or activate specific enzymes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4,4-Difluoro-2-methylpyrrolidine hydrochloride can be compared with other similar compounds, such as:
2-Methylpyrrolidine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
4-Fluoro-2-methylpyrrolidine: Contains only one fluorine atom, leading to different reactivity and stability.
4,4-Difluoropyrrolidine: Lacks the methyl group, affecting its overall structure and function.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4,4-difluoro-2-methylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c1-4-2-5(6,7)3-8-4;/h4,8H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZHSDULQGNJPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1781074-90-5 |
Source
|
Record name | 4,4-difluoro-2-methylpyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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